

Bioactivity-guided fractionation for isolating 2-Methoxyquinolin-3-ol

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Compound of Interest

Compound Name: 2-Methoxyquinolin-3-ol

CAS No.: 172605-00-4

Cat. No.: B3040212

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Application Note: Bioactivity-Guided Fractionation for the Isolation of **2-Methoxyquinolin-3-ol**

Introduction & Strategic Overview

2-Methoxyquinolin-3-ol (CAS: 172605-00-4) is a highly functionalized quinoline derivative. While frequently utilized as a critical synthetic intermediate for retinoic acid receptor-related orphan receptor gamma t (ROR γ t) modulators[1], naturally occurring methoxy-substituted quinolinols are predominantly found within the Rutaceae plant family and specific microbial broths.

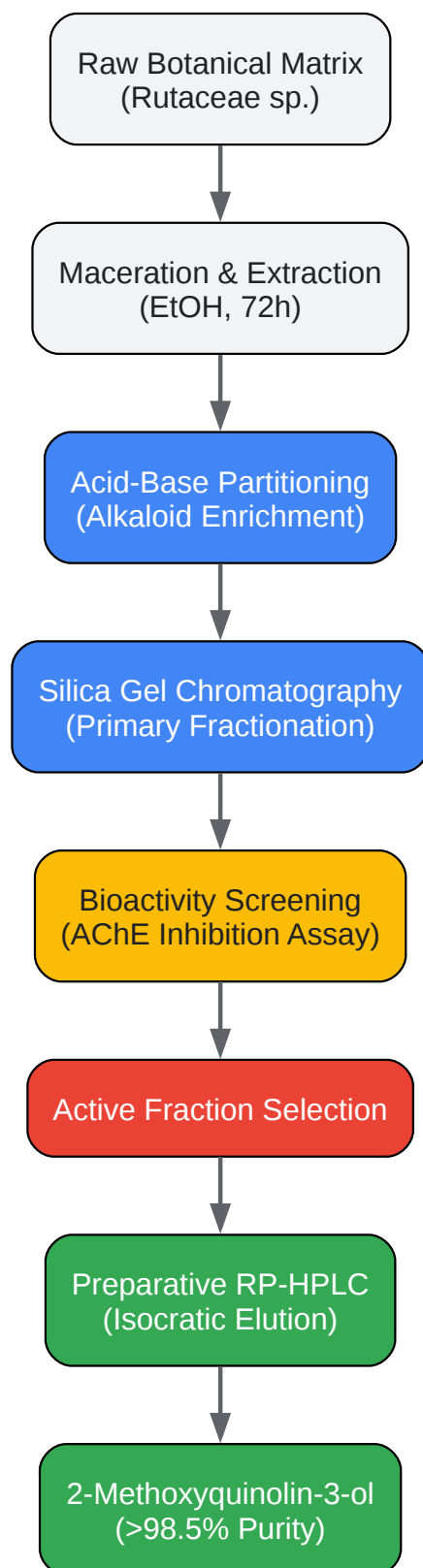
Isolating a low-abundance target like **2-Methoxyquinolin-3-ol** from a complex biological matrix requires a highly selective, self-validating workflow. This protocol leverages bioactivity-guided fractionation—specifically utilizing acetylcholinesterase (AChE) inhibition, a hallmark bioactivity of quinoline alkaloids[2]—to track the target compound through successive purification stages.

Causality in Experimental Design (The "Why")

To ensure a self-validating system, every step in this protocol is designed with specific chemical causality:

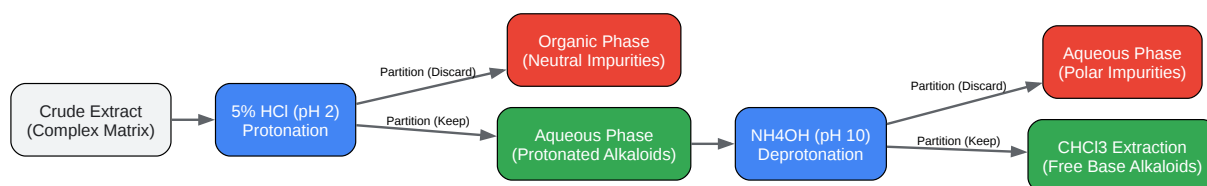
- **Acid-Base Partitioning:** Quinoline alkaloids possess a basic nitrogen atom with a pKa typically ranging between 4.9 and 5.1[3]. By adjusting the matrix pH to 2.0, the nitrogen is protonated, rendering the alkaloid water-soluble. Subsequent extraction with an organic solvent strips away >90% of neutral and acidic interferences (e.g., terpenes, flavonoids). Alkalizing the aqueous phase to pH 10.0 deprotonates the nitrogen, allowing the free-base alkaloids to partition selectively into chloroform[4].
- **Bioactivity-Guided Tracking:** Complex matrices can yield hundreds of fractions during silica gel chromatography. By coupling fractionation with an in vitro AChE inhibition assay, we eliminate analytical "blind spots," ensuring only pharmacologically relevant fractions are advanced[2].
- **RP-HPLC Selectivity:** **2-Methoxyquinolin-3-ol** features a hydrophobic methoxy group and a polar hydroxyl group. Reversed-phase C18 chromatography exploits these dual properties, providing the necessary theoretical plates to resolve the target from structurally isomeric analogs.

Workflow & Logical Visualizations



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Fig 1: Bioactivity-guided fractionation workflow for **2-Methoxyquinolin-3-ol** isolation.



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Fig 2: Causality of acid-base partitioning for selective quinoline alkaloid enrichment.

Step-by-Step Experimental Protocol

Phase 1: Matrix Extraction and Alkaloid Enrichment

- **Maceration:** Pulverize 1.0 kg of dried botanical matrix and macerate in 5.0 L of 95% Ethanol for 72 hours at room temperature. Filter and concentrate in vacuo to yield the crude extract.
- **Acidification:** Suspend the crude extract in 500 mL of 5% HCl (aq) to achieve a pH of ~2.0. Stir continuously for 2 hours to ensure complete protonation of the quinoline nitrogen[4].
- **Defatting:** Transfer the acidic suspension to a separatory funnel. Wash with 3 x 500 mL of Hexane/Ethyl Acetate (1:1, v/v). Discard the organic layer (which contains lipophilic impurities).
- **Basification:** Carefully adjust the pH of the aqueous layer to 10.0 using 28% NH₄OH (aq). The solution will become turbid as free-base alkaloids precipitate.
- **Extraction:** Extract the basified aqueous layer with 3 x 500 mL of Chloroform (CHCl₃). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the Enriched Alkaloid Fraction[3].

Phase 2: Primary Fractionation (Silica Gel Chromatography)

- **Column Preparation:** Pack a glass column (50 x 5 cm) with 200 g of Silica Gel 60 (70-230 mesh).
- **Loading:** Dry-load the Enriched Alkaloid Fraction (dissolved in minimal CHCl₃ and adsorbed onto 10 g of silica) onto the column.

- Elution: Elute using a step gradient of Hexane:Ethyl Acetate (90:10 → 70:30 → 50:50 → 0:100), followed by Ethyl Acetate:Methanol (90:10). Collect 50 mL fractions.
- TLC Monitoring: Spot fractions on silica gel TLC plates. Develop with CHCl₃:MeOH (95:5) and visualize using Dragendorff's reagent. Pool fractions with similar R_f values (target R_f ~0.45) to generate consolidated fractions (e.g., F1 to F6).

Phase 3: Bioactivity Screening (AChE Inhibition)

- Assay Setup: Perform a modified Ellman's assay in a 96-well microplate. Add 50 µL of each pooled fraction (100 µg/mL in 1% DMSO), 125 µL of DTNB (3 mM), and 25 µL of AChE enzyme (0.2 U/mL) to the wells[2].
- Incubation & Measurement: Incubate for 15 minutes at 25°C. Add 25 µL of acetylthiocholine iodide (15 mM) to initiate the reaction. Measure absorbance at 405 nm.
- Selection: Identify the fraction exhibiting the lowest IC₅₀ value (highest AChE inhibition) for downstream purification.

Phase 4: High-Resolution Isolation (Preparative RP-HPLC)

- System Setup: Equip the HPLC with a Preparative C18 column (250 x 21.2 mm, 5 µm particle size).
- Mobile Phase: Utilize an isocratic system of Acetonitrile:Water (45:55, v/v) modified with 0.1% Formic Acid to suppress secondary silanol interactions. Flow rate: 8.0 mL/min[2].
- Detection & Collection: Monitor UV absorbance at 242 nm and 280 nm. Inject 500 µL of the active fraction (filtered through a 0.22 µm PTFE syringe filter).
- Target Isolation: Collect the peak eluting at approximately 18.5 minutes. Lyophilize the collected eluate to yield pure **2-Methoxyquinolin-3-ol** as a crystalline solid.

Quantitative Data Presentation

To validate the efficiency of the bioactivity-guided workflow, tracking both mass recovery and bioactivity enrichment is critical. The table below outlines the expected enrichment metrics during a standard isolation run.

| Fractionation Stage | Total Mass (mg) | Step Yield (%) | AChE IC50 ($\mu\text{g/mL}$) | Estimated Target Purity (%) |
|-----------------------------|-----------------|----------------|--------------------------------|-----------------------------|
| Crude EtOH Extract | 50,000 | 100.0 | > 200.0 | < 0.1 |
| Enriched Alkaloid Fraction | 1,250 | 2.5 | 42.5 | ~ 4.5 |
| Active Silica Fraction (F4) | 145 | 0.29 | 8.2 | ~ 38.0 |
| RP-HPLC Isolate (Target) | 16 | 0.032 | 1.5 | > 98.5 |

Structural Validation (Self-Validating QA/QC)

To confirm the absolute identity of the isolated **2-Methoxyquinolin-3-ol** and validate the isolation system, perform the following spectroscopic analyses:

- LC-MS (ESI+): Observe the protonated molecular ion $[M+H]^+$ at m/z 176.07, corresponding to the molecular formula $C_{10}H_9NO_2$.
- 1H -NMR (400 MHz, $CDCl_3$): Key diagnostic signals include a sharp three-proton singlet at ~4.10 ppm (indicating the C-2 methoxy group) and a broad singlet at ~5.80 ppm (indicating the C-3 hydroxyl group, exchangeable with D_2O). The aromatic protons of the quinoline core will appear as a distinct spin system between 7.40 and 8.10 ppm[1].

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